molecular formula C5H4NO2S- B13910339 5-Methyl-1,3-thiazole-2-carboxylate

5-Methyl-1,3-thiazole-2-carboxylate

Cat. No.: B13910339
M. Wt: 142.16 g/mol
InChI Key: UYDGNRLMYZMDOG-UHFFFAOYSA-M
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Description

5-Methyl-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea, followed by esterification. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and thiazole derivatives with enhanced biological activities .

Scientific Research Applications

5-Methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate biochemical pathways by affecting receptor activity. These interactions lead to its diverse biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which enhances its reactivity and biological activity. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

5-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGNRLMYZMDOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NO2S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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